molecular formula C19H16ClF3N2O3 B12383832 Dnmt/hdac-IN-1

Dnmt/hdac-IN-1

Cat. No.: B12383832
M. Wt: 412.8 g/mol
InChI Key: LLFKETNCAMHDIE-VMPITWQZSA-N
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Description

Dnmt/hdac-IN-1 is a dual inhibitor of DNA methyltransferase and histone deacetylase. These enzymes play crucial roles in epigenetic regulation, which involves modifications that affect gene expression without altering the DNA sequence. The compound has shown significant potential in cancer research, particularly in targeting cancer stem cells and enhancing the effectiveness of immune checkpoint blockade therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnmt/hdac-IN-1 typically involves the combination of specific inhibitors for DNA methyltransferase and histone deacetylase. One common approach is to use 5-azacytidine as the DNA methyltransferase inhibitor and butyrate as the histone deacetylase inhibitor. The reaction conditions often include the use of solvents like dimethyl sulfoxide and specific catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

Dnmt/hdac-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Dnmt/hdac-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Dnmt/hdac-IN-1 exerts its effects by inhibiting the activity of DNA methyltransferase and histone deacetylase. This inhibition leads to the reactivation of silenced genes and the induction of a viral mimicry response. The compound promotes the expression of endogenous retroviral elements, increasing the intracellular level of double-stranded RNA. This activates the RIG-I–MAVS pathway, leading to the production of interferons and chemokines, and the augmentation of interferon-stimulated genes and PD-L1 expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnmt/hdac-IN-1 is unique in its dual inhibition of both DNA methyltransferase and histone deacetylase, which provides a synergistic effect in targeting cancer cells. This dual inhibition leads to more potent antitumor effects compared to using either inhibitor alone .

Properties

Molecular Formula

C19H16ClF3N2O3

Molecular Weight

412.8 g/mol

IUPAC Name

2-chloro-N-[2-[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]ethyl]-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H16ClF3N2O3/c20-16-7-6-14(19(21,22)23)11-15(16)18(27)24-10-9-13-3-1-12(2-4-13)5-8-17(26)25-28/h1-8,11,28H,9-10H2,(H,24,27)(H,25,26)/b8-5+

InChI Key

LLFKETNCAMHDIE-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C=C/C(=O)NO

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C=CC(=O)NO

Origin of Product

United States

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